molecular formula C16H12O2 B181617 2,3-Dimethylanthraquinone CAS No. 6531-35-7

2,3-Dimethylanthraquinone

Cat. No. B181617
CAS RN: 6531-35-7
M. Wt: 236.26 g/mol
InChI Key: KIJPZYXCIHZVGP-UHFFFAOYSA-N
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Description

2,3-Dimethylanthraquinone is a 2,3-dimethyl substituted anthraquinone . It is a yellow crystal and is soluble in ethanol, benzene, and xylene .


Synthesis Analysis

The synthesis of 2,3-Dimethylanthraquinone involves heating 1,4-naphthoquinone, dimethyl butadiene, and ethanol and refluxing for 5 hours. The mixture is then cooled and left for 10-12 hours. The lumps are mashed, filtered, and washed with cold ethanol to obtain tetrahydrodimethylanthraquinone .


Molecular Structure Analysis

The molecular formula of 2,3-Dimethylanthraquinone is C16H12O2, and its molecular weight is 236.27 . The InChI string representation of its structure is InChI=1/C16H12O2/c1-9-7-13-14 (8-10 (9)2)16 (18)12-6-4-3-5-11 (12)15 (13)17/h3-8H,1-2H3 .


Chemical Reactions Analysis

The electron transfer rate constants for the reaction between radical anions of 2,3-dimethylanthraquinone with benzyl bromide have been evaluated .


Physical And Chemical Properties Analysis

2,3-Dimethylanthraquinone is a solid with a melting point of 210-212 °C (lit.) . It has a density of 1.233g/cm^3 and a boiling point of 421°C at 760 mmHg . The flash point is 157.4°C .

Scientific Research Applications

Summary of the Application

2,3-Dimethylanthraquinone has been used in the study of DNA alkylation. It is ligated to a sequence-directing oligodeoxynucleotide to examine its efficiency and specificity for cross-linking to complementary sequences of DNA .

Methods of Application or Experimental Procedures

The anthraquinone appendage stabilizes spontaneous hybridization of the target and probe sequences through non-covalent interactions, as indicated by thermal denaturation studies. Covalent modification of the target is induced by exposure to near UV light (λ< 335 nm) to generate cross-linked duplexes .

Results or Outcomes

The reaction was dependent on the first unpaired nucleotide extended beyond the duplex formed by association of the target and probe. A specificity of C < T < A ≈ G was determined for modification at this position .

2. Synthesis of 6-amino-2,3-anthracenedimethanol

Summary of the Application

2,3-Dimethylanthraquinone has been used as a starting reagent in the regioselective synthesis of 6-amino-2,3-anthracenedimethanol .

Results or Outcomes

3. Synthesis of Anthracycline

Summary of the Application

2,3-Dimethylanthraquinone is used as a starting material for the synthesis of anthracycline , a class of drugs used in cancer treatment.

Results or Outcomes

4. Dye Manufacturing

Summary of the Application

Anthraquinone derivatives, such as 2,3-Dimethylanthraquinone, are widely used in the manufacture of dyes . These dyes are used in various industries including textile, pharmaceutical, food, cosmetics, plastics, photographic, and paper industries .

Results or Outcomes

5. Energy Storage

Summary of the Application

2,3-Dimethylanthraquinone and its derivatives are being studied for their potential application as a cathode material in metal-ion batteries . This is due to their capability to accommodate a two-electron reduction, resulting in a high energy storage capability .

Results or Outcomes

6. Photoreduction Fluorescence Detection

Summary of the Application

The photoreactivity of 2,3-Dimethylanthraquinone has been evaluated to investigate its usefulness as a photo-reagent for the analysis of ginsenosides using photoreduction fluorescence (PRF) detection method .

Safety And Hazards

2,3-Dimethylanthraquinone is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

2,3-dimethylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c1-9-7-13-14(8-10(9)2)16(18)12-6-4-3-5-11(12)15(13)17/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJPZYXCIHZVGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20215654
Record name 9,10-Anthracenedione, 2,3-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylanthraquinone

CAS RN

6531-35-7
Record name 2,3-Dimethylanthraquinone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Anthracenedione, 2,3-dimethyl-
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Record name 6531-35-7
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Record name 9,10-Anthracenedione, 2,3-dimethyl-
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Record name 2,3-Dimethylanthraquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
175
Citations
J Arient, J Podstata - Collection of Czechoslovak Chemical …, 1974 - cccc.uochb.cas.cz
Nitration of N, N-dimethyl-N'-(2, 3-dimethyl-1-anthraquinonyl) formamidinium chloride (XII) gives practically only N, N-dimethyl-N'-(2, 3-dimethyl-4-nitro-1-anthraquinonyl) formamidinium …
Number of citations: 8 cccc.uochb.cas.cz
A Opitz, D Wei-Opitz, P Gebhardt… - The Journal of organic …, 2006 - ACS Publications
The surprising and complex transformation of benaphthamycin B to give quinone 2a is investigated theoretically with a model compound, 1,5-dihydroxy-4-methoxy-2,3-…
Number of citations: 3 pubs.acs.org
A Kuboyama, SY Matsuzaki - Bulletin of the Chemical Society of Japan, 1981 - journal.csj.jp
The phosphorescence spectra and their lifetimes of 9,10-anthraquinone and its 2-methyl and 2,3-dimethyl derivatives in various kinds of glassy solutions at 77 K have been obtained. In …
Number of citations: 9 www.journal.csj.jp
AZ Al-Rubaie, EA Al-Masoudi - Polyhedron, 1990 - Elsevier
CHARGE-TRANSFER COMPLEXES DIHYDRO-Z-TELLURAINDENE OF 5,6-DIMETHYL1,3- WITH QUINONES Page 1 Polyhedron Vol. 9, No. 6, pp. 847449, 1990 Printed in Great …
Number of citations: 7 www.sciencedirect.com
JH Kwak, EK Jeong, JH Oh, JK Jung, JT Hong… - YAKHAK …, 2009 - koreascience.kr
A series of 2-alkyl-2, 3-dihydro-1H-2-azacyclopenta [b] anthracene-5, 10-diones ($3 a {\sim} h $) were synthesized and evaluated in vitro cytotoxicity against colon cancer cell lines (…
Number of citations: 1 koreascience.kr
SK Gupta, WP Weber - Macromolecules, 2000 - ACS Publications
Synthesis and Electrochemistry of Copoly(dimethylanthraquinonylene/3,3,5,5-tetramethyl-4-oxa-3,5-disila-1,7-heptanylenes) | Macromolecules ACS ACS Publications C&EN CAS Find …
Number of citations: 21 pubs.acs.org
JM Delgado-Saborit, MS Alam, KJG Pollitt… - Atmospheric …, 2013 - Elsevier
Polycyclic aromatic hydrocarbons (PAH) are often measured in studies of atmospheric chemistry or health effects of air pollution, due to their known human carcinogenicity. In recent …
Number of citations: 136 www.sciencedirect.com
LL Gogin, EG Zhizhina, ZP Pai - Catalysis in Industry, 2016 - Springer
A New Method for Producing Substituted Anthraquinones via Diene Synthesis in the Presence of Mo-VP Heteropoly Acid Solution: Ca Page 1 310 ISSN 2070-0504, Catalysis in Industry…
Number of citations: 4 link.springer.com
S Sun, J Desper - Tetrahedron, 1998 - Elsevier
We report the regioselective synthesis of 6-amino-2,3-anthracenedimethanol (2) beginning from commercially available 2,3-dimethylanthraquinone. The more reactive 9- and 10- …
Number of citations: 6 www.sciencedirect.com
JC Nichol, RB Sandin - Journal of the American Chemical Society, 1945 - ACS Publications
2, 3-Dimethyl-9, 10-diethylanthracene.—In this case 2, 3-dimethylanthraquinone was added to the Grignard reagent made from ethyl iodide, ether andmagnesium. It was found …
Number of citations: 12 pubs.acs.org

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